![molecular formula C15H21NO2 B5329478 2,6-dimethyl-4-[(3-methylphenyl)acetyl]morpholine](/img/structure/B5329478.png)
2,6-dimethyl-4-[(3-methylphenyl)acetyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-4-[(3-methylphenyl)acetyl]morpholine, also known as DMMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. DMMA is a morpholine derivative that has a unique chemical structure, making it an interesting subject for scientific investigation.
Mécanisme D'action
The mechanism of action of 2,6-dimethyl-4-[(3-methylphenyl)acetyl]morpholine is not fully understood, but it is believed to involve the modulation of neurotransmitter release and synaptic plasticity. This compound has been shown to inhibit the release of glutamate, an excitatory neurotransmitter, and enhance the release of GABA, an inhibitory neurotransmitter. This modulation of neurotransmitter release may contribute to the anticonvulsant and analgesic properties of this compound.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in animal models. In rats, this compound has been reported to reduce seizure activity and increase pain threshold. This compound has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory bowel disease and acute lung injury.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dimethyl-4-[(3-methylphenyl)acetyl]morpholine has several advantages for use in lab experiments, including its unique chemical structure and potential applications in medicinal chemistry and neuroscience research. However, this compound also has some limitations, including its relatively low solubility in water and limited availability.
Orientations Futures
There are several future directions for research on 2,6-dimethyl-4-[(3-methylphenyl)acetyl]morpholine. One potential avenue is the development of new drugs based on the chemical structure of this compound. Another direction is the investigation of this compound's potential as a tool for studying the central nervous system and its role in neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in various scientific research fields. This compound's unique chemical structure and potential for use in medicinal chemistry and neuroscience research make it an interesting subject for investigation. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Méthodes De Synthèse
2,6-dimethyl-4-[(3-methylphenyl)acetyl]morpholine can be synthesized using a multi-step process that involves the reaction of morpholine with 3-methylbenzoyl chloride. The resulting intermediate is then reacted with 2,6-dimethylphenol to produce this compound. The synthesis of this compound requires careful control of reaction conditions, such as temperature, pressure, and solvent selection, to ensure high yield and purity.
Applications De Recherche Scientifique
2,6-dimethyl-4-[(3-methylphenyl)acetyl]morpholine has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. This compound has also been investigated for its potential as a tool for studying the central nervous system, as it has been shown to modulate neurotransmitter release and synaptic plasticity.
Propriétés
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-5-4-6-14(7-11)8-15(17)16-9-12(2)18-13(3)10-16/h4-7,12-13H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTYSDYGIPMBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5329401.png)
![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5329403.png)
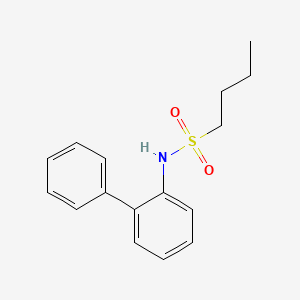


![(3R*,3aR*,7aR*)-1-(cyclopropylacetyl)-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5329439.png)
![N-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)pyrrolidin-3-yl]methyl}propane-1-sulfonamide](/img/structure/B5329440.png)
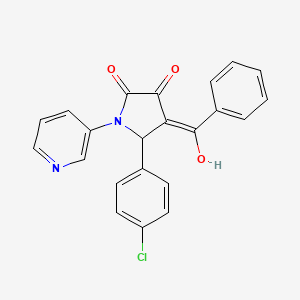
![2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5329451.png)
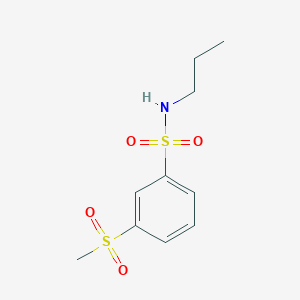
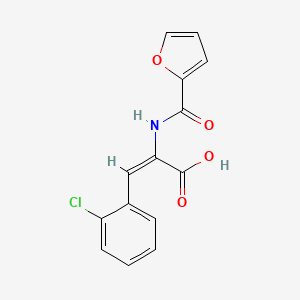
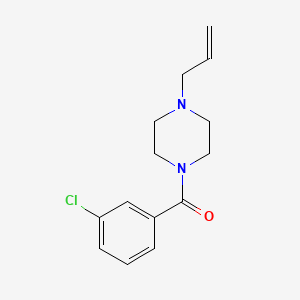
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5329498.png)
![7-acetyl-3-(methylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329506.png)